molecular formula C11H21ClN2O3 B2845976 1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride CAS No. 2320224-87-9

1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

Cat. No.: B2845976
CAS No.: 2320224-87-9
M. Wt: 264.75
InChI Key: NJONZWIUTHFOQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” was not found, a related compound, (E)-3-acyl-5-(methoxyimino)-1,5-dihydrobenzo[e][1,2]oxazepin-4(3H)-one analogues, was synthesized through four steps with a commercially available reagent as a starting material .

Scientific Research Applications

Synthesis and Derivative Development

Research has focused on the synthesis and development of novel derivatives related to "1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride" to explore their potential applications. For instance, studies have reported efficient synthesis methods for creating bis-functionalized 1,4-diazepines, which offer a pathway to a library of novel compounds. Such methodologies involve regioselective thionation and nucleophilic substitutions reactions, demonstrating the compound's role as a precursor in synthesizing heterocyclic derivatives with potential pharmacological activities (Abderrahman El Bouakher et al., 2013).

Chemical Reactivity and Mechanistic Studies

The compound's structure has facilitated mechanistic studies and the exploration of chemical reactivity. For example, research on derivatives such as 1-aryl-5-methoxypyrrolones has highlighted their utility as synthons for fused heterocycles, demonstrating the compound’s significance in synthesizing diverse heterocyclic systems with potential applications in medicinal chemistry and material science (H. A. A. El-Nabi, 2002).

Contributions to Heterocyclic Chemistry

The compound and its related structures have been pivotal in advancing heterocyclic chemistry. Studies have shown that through specific synthetic pathways, researchers can create novel heterocyclic systems like pyrrolo[1,2-a][4,1]benzoxazepines, showcasing the compound’s versatility and potential in developing new chemical entities with varied biological activities (S. Massa, F. Corelli, & G. Stefancich, 1981).

Properties

IUPAC Name

1-(2-methoxyethyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-15-5-4-13-10-2-3-12-6-9(10)7-16-8-11(13)14;/h9-10,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJONZWIUTHFOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCNCC2COCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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